- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401
Cas no 2140-48-9 (Coenzyme A, S-butanoate)
Coenzyme A, S-butanoate structure
Product Name:Coenzyme A, S-butanoate
N.o CAS:2140-48-9
MF:C25H42N7O17P3S
MW:837.623967647552
CID:261027
PubChem ID:122283
Update Time:2025-04-19
Coenzyme A, S-butanoate Propriedades químicas e físicas
Nomes e Identificadores
-
- Coenzyme A, S-butanoate
- [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosph
- [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
- butanoyl-CoA
- Butyryl-CoA
- butyrylcoenzyme A
- S-butyryl-coenzyme-A
- n-Butyryl-CoA
- Butyryl coenzyme A
- Butyryl CoA
- Butanoyl-CoA
- Butanoyl coenzyme A
- Coenzyme A, S-butyrate (6CI,7CI,8CI)
- Butyryl Coenzyme A (sodium salt)
- C4:0-CoA
- 2140-48-9
- S-Butyryl-coenzym-A
- S-butanoyl-coenzyme A
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
- ranosyl]-
- Coenzyme A, butyryl-
- butyryl-CoA; (Acyl-CoA); [M+H]+;
- 9H-purin-6-amine,9-[5-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxobutyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-3-O-phosphono-beta-D-ribofu
- DTXSID70943955
- S-butanoyl-CoA
- S-butyryl-coenzyme A
- butanoyl-coenzyme A
- 4:0-CoA
- LMFA07050292
- Butyryl CoA
- 'Butyryl Coenzyme A'
- Butyryl coenzyme A
- S-butyryl-CoA
- Butanoyl coenzyme A
- C00136
- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(butanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- BCO
- butyryl-coenzyme A
- SCHEMBL60439
- CHEBI:15517
- n-Butyryl-CoA
- S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} butanethioate (non-preferred name)
- S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl} butanethioate
- NS00014819
- SCHEMBL4367366
- DTXSID70862839
- S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
- Q42412398
- butyryl-coenzyme A(4-)
- butanoyl-coenzyme A(4-)
- butyryl-coenzyme A tetraanion
-
- Inchi: 1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1
- Chave InChI: CRFNGMNYKDXRTN-CITAKDKDSA-N
- SMILES: S(C(CCC)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O
Propriedades Computadas
- Massa Exacta: 901.13700
- Massa monoisotópica: 837.157073
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 9
- Contagem de aceitadores de ligações de hidrogénio: 18
- Contagem de Átomos Pesados: 53
- Contagem de Ligações Rotativas: 22
- Complexidade: 1410
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 5
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: _4.8
- Superfície polar topológica: 389
Propriedades Experimentais
- Densidade: 1.83
- Ponto de ebulição: °Cat760mmHg
- Ponto de Flash: °C
- Índice de Refracção: 1.7
- PSA: 455.28000
- LogP: 0.55420
Coenzyme A, S-butanoate Método de produção
Método de produção 1
Condições de reacção
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
Referência
Método de produção 2
Método de produção 3
Método de produção 4
Condições de reacção
1.1R:NaHCO3, S:H2O, 20 min, cooled
Referência
- Covalent Adduct Formation as a Strategy for Efficient CO2 Fixation in Crotonyl-CoA Carboxylases/Reductases, ACS Catalysis, 2023, 13(9), 6230-6241
Método de produção 5
Método de produção 6
Condições de reacção
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
1.2R:CHCl3
Referência
- Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones, Organic Letters, 2021, 23(1), 37-41
Método de produção 7
Condições de reacção
1.1R:Coenzyme II, C:93389-35-6
2.1C:9027-46-7
3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
4.1C:9027-13-8
5.1R:Coenzyme II, reduced, C:9027-88-7
2.1C:9027-46-7
3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
4.1C:9027-13-8
5.1R:Coenzyme II, reduced, C:9027-88-7
Referência
- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017
Método de produção 8
Condições de reacção
1.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
2.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
3.1C:116405-23-3
2.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
3.1C:116405-23-3
Referência
- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017
Método de produção 9
Condições de reacção
1.1C:9027-46-7
2.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
3.1C:9027-13-8
4.1R:Coenzyme II, reduced, C:9027-88-7
2.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
3.1C:9027-13-8
4.1R:Coenzyme II, reduced, C:9027-88-7
Referência
- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017
Método de produção 10
Método de produção 11
Método de produção 12
Método de produção 13
Método de produção 14
Método de produção 15
Condições de reacção
1.1R:Coenzyme II, C:9001-60-9, C:9028-36-8
2.1C:9027-45-6
3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
5.1C:116405-23-3
2.1C:9027-45-6
3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
5.1C:116405-23-3
Referência
- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017
Método de produção 16
Condições de reacção
1.1C:116405-23-3
Referência
- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017
Método de produção 17
Condições de reacção
1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C
1.2R:HCO2H
1.2R:HCO2H
Referência
- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011
Método de produção 18
Condições de reacção
1.1C:9027-46-7, S:H2O, 60°C, pH 7.5
2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
3.1C:9027-13-8, S:H2O, 60°C, pH 7.5
4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
3.1C:9027-13-8, S:H2O, 60°C, pH 7.5
4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
Referência
- A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe, Metabolic Engineering, 2015, 27, 101-106
Método de produção 19
Método de produção 20
Condições de reacção
1.1C:9027-13-8, S:H2O, 60°C, pH 7.5
2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
Referência
- A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe, Metabolic Engineering, 2015, 27, 101-106
Método de produção 21
Método de produção 22
Condições de reacção
1.1S:H2O, cooled, pH 8
1.2R:HCl, S:H2O, pH 5
1.2R:HCl, S:H2O, pH 5
Referência
- Identification of 3-sulfinopropionyl coenzyme A (CoA) desulfinases within the acyl-CoA dehydrogenase superfamily, Journal of Bacteriology, 2014, 882-893, 13 pp.
Método de produção 23
Condições de reacção
1.1R:SOCl2, 3 h, reflux
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
Referência
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
Método de produção 24
Condições de reacção
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 24 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 24 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
Referência
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
Método de produção 25
Condições de reacção
1.1R:NaI, S:Me2CO, 24 h, rt
2.1R:NaOH, S:H2O, 24 h, rt, pH 9
2.2R:HCl, S:H2O, rt, pH 2
2.1R:NaOH, S:H2O, 24 h, rt, pH 9
2.2R:HCl, S:H2O, rt, pH 2
Referência
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
Método de produção 26
Condições de reacção
1.1R:NaOH, S:H2O, 24 h, rt, pH 9
1.2R:HCl, S:H2O, rt, pH 2
1.2R:HCl, S:H2O, rt, pH 2
Referência
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
Método de produção 27
Método de produção 28
Condições de reacção
1.1
Referência
- Bacterial Acyl-CoA Mutase Specifically Catalyzes Coenzyme B12-dependent Isomerization of 2-Hydroxyisobutyryl-CoA and (S)-3-Hydroxybutyryl-CoA, Journal of Biological Chemistry, 2012, 287(19), 15502-15511
Método de produção 29
Coenzyme A, S-butanoate Raw materials
- Sodium butyrate
- trans-Hex-2-enoic acid
- Butanoic acid, anhydride with dimethyl phosphate
- Butanoic acid, monoanhydride with methyl dihydrogen phosphate, sodium salt (1:1)
- 2-Nitrophenyl butyrate
- Coenzyme A, S-(2-methylpropanoate)
- D(+)-Glucose
- 2-Oxo-3-methylbutanoic acid >90%
- Carbonate, hydrogen(8CI,9CI)
- 2-Naphthyl butyrate
- Coenzyme A, S-(3-hydroxybutanoate)
- Crotonoyl-CoA
- Lactate
- Pyruvic acid
- Coenzyme A, S-(3-oxobutanoate)
- Dimethyl Phosphate Sodium Salt
- Coenzyme A Trilithium Salt
Coenzyme A, S-butanoate Preparation Products
Coenzyme A, S-butanoate Literatura Relacionada
-
Camille Petrognani,Nico Boon,Ramon Ganigué Green Chem. 2020 22 8389
-
Ethan I. Lan,Soo Y. Ro,James C. Liao Energy Environ. Sci. 2013 6 2672
-
Yolande A. Chan,Angela M. Podevels,Brian M. Kevany,Michael G. Thomas Nat. Prod. Rep. 2009 26 90
-
Xinyun Qiu,Xia Li,Zhe Wu,Feng Zhang,Ning Wang,Na Wu,Xi Yang,Yulan Liu RSC Adv. 2016 6 65995
-
Risa Nofiani,Benjamin Philmus,Yosi Nindita,Taifo Mahmud Med. Chem. Commun. 2019 10 1517
2140-48-9 (Coenzyme A, S-butanoate) Produtos relacionados
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 1264-52-4(Octanoyl Coenzyme A)
- 1763-10-6(Coenzyme A, S-hexadecanoate)
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 85-61-0(Coenzyme A)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente